4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-ethyl-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-ethyl-2-(methylsulfanyl)pyrimidine is a complex organic compound that features a thiazole ring, a piperazine ring, and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-ethyl-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of acetylamide with phosphorus pentasulfide, followed by condensation with chloroacetone . The piperazine ring can be introduced through nucleophilic substitution reactions, and the pyrimidine ring is often synthesized via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-ethyl-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-ethyl-2-(methylsulfanyl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-ethyl-2-(methylsulfanyl)pyrimidine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with DNA synthesis and repair, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-ethyl-2-(methylsulfanyl)pyrimidine is unique due to its combination of three different rings (thiazole, piperazine, and pyrimidine) and the presence of both methyl and ethyl substituents.
Properties
Molecular Formula |
C17H25N5S2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
5-[[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C17H25N5S2/c1-5-14-10-16(20-17(19-14)23-4)22-8-6-21(7-9-22)11-15-12(2)18-13(3)24-15/h10H,5-9,11H2,1-4H3 |
InChI Key |
ZZKMTDRHTMIOSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)CC3=C(N=C(S3)C)C |
Origin of Product |
United States |
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